molecular formula C26H40N6O8 B12327362 Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxy-

Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxy-

Cat. No.: B12327362
M. Wt: 564.6 g/mol
InChI Key: DILGXAPUHJNKLH-AQCRLBJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using piperidine.

    Cleavage from Resin: The final peptide is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid) and scavengers like water and TIS (Triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with receptors and enzymes involved in cellular signaling.

    Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide stands out due to its specific sequence and structural features, which confer unique biological activities. Its ability to modulate multiple pathways and its application in both cosmetics and pharmaceuticals highlight its versatility .

Properties

Molecular Formula

C26H40N6O8

Molecular Weight

564.6 g/mol

IUPAC Name

(3S)-3-[[(2R)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-(3-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H40N6O8/c1-14(2)22(26(40)30-19(23(28)37)12-16-7-6-8-17(34)11-16)32-25(39)20(13-21(35)36)31-24(38)18(29-15(3)33)9-4-5-10-27/h6-8,11,14,18-20,22,34H,4-5,9-10,12-13,27H2,1-3H3,(H2,28,37)(H,29,33)(H,30,40)(H,31,38)(H,32,39)(H,35,36)/t18-,19+,20+,22+/m1/s1

InChI Key

DILGXAPUHJNKLH-AQCRLBJHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC(=CC=C1)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.